Iodoalphionic acid
Iodoalphionic acid
Iodoalphionic acid is the contrast medium, which was used for gallbladder examination. It is rarely appeared in the colon and, therefore, rarely masked the gallbladder. The density of the shadow produced by Iodoalphionic acid was greater than that produced by iodophthalein. It was reliable peroral cholecystographic medium, which was less objectionable to take and seldom causes vomiting. Diarrhoea occurred in some cases, but not more often than with tetraiodophenolphthalein. The ingestion of Iodoalphionic acid resulted in low thyroidal radioiodine accumulation for periods ranging from a few weeks to many months.
Brand Name:
Vulcanchem
CAS No.:
577-91-3
VCID:
VC0530728
InChI:
InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20)
SMILES:
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Molecular Formula:
C15H12I2O3
Molecular Weight:
494.06 g/mol
Iodoalphionic acid
CAS No.: 577-91-3
Cat. No.: VC0530728
Molecular Formula: C15H12I2O3
Molecular Weight: 494.06 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Iodoalphionic acid is the contrast medium, which was used for gallbladder examination. It is rarely appeared in the colon and, therefore, rarely masked the gallbladder. The density of the shadow produced by Iodoalphionic acid was greater than that produced by iodophthalein. It was reliable peroral cholecystographic medium, which was less objectionable to take and seldom causes vomiting. Diarrhoea occurred in some cases, but not more often than with tetraiodophenolphthalein. The ingestion of Iodoalphionic acid resulted in low thyroidal radioiodine accumulation for periods ranging from a few weeks to many months. |
|---|---|
| CAS No. | 577-91-3 |
| Molecular Formula | C15H12I2O3 |
| Molecular Weight | 494.06 g/mol |
| IUPAC Name | 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) |
| Standard InChI Key | IKYIXZSIKOYSLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
| Appearance | Solid powder |
| Melting Point | 164.0 °C |
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